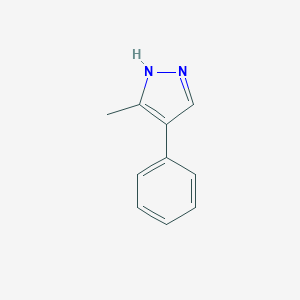

3-Methyl-4-phenyl-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZCNATVCIKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160349 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-84-6 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole

This guide outlines the synthesis of 3-Methyl-4-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, COX-2 inhibitors). The content is structured for professional application, prioritizing mechanistic depth, experimental reproducibility, and scalability.

Executive Summary

The synthesis of 3-Methyl-4-phenyl-1H-pyrazole (CAS: 13788-84-6) presents a specific regiochemical challenge: ensuring the phenyl group is positioned at C4 rather than C3 or C5. This guide details two validated pathways:

-

The Enaminone Cyclocondensation (Primary Route): A scalable, two-step protocol using phenylacetone and DMF-DMA. This method relies on thermodynamic control to achieve high regioselectivity.

-

The Suzuki-Miyaura Cross-Coupling (Alternative Route): A high-fidelity method for late-stage functionalization, ideal for generating libraries of analogs.

Primary Route: Enaminone Cyclocondensation

Retrosynthetic Logic

The most efficient disconnection involves the construction of the pyrazole ring from a 1,3-dielectrophile and hydrazine.

-

Precursor: An

-substituted 1,3-dicarbonyl equivalent. Specifically, 3-(dimethylamino)-2-phenylbut-2-en-1-one . -

Starting Materials: Phenylacetone (1-phenylpropan-2-one) and

-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

Mechanistic Pathway

The reaction proceeds via the formation of an enaminone intermediate. The regioselectivity is governed by the acidity of the benzylic protons (

-

Enaminone Formation: Phenylacetone reacts with DMF-DMA.[1] While the terminal methyl group is less sterically hindered, the benzylic position is significantly more acidic (

vs. 24). Furthermore, the resulting enaminone benefits from extended conjugation (styrene-like system), driving the reaction to the branched isomer necessary for the 4-phenyl product. -

Cyclocondensation: The hydrazine nucleophile attacks the enaminone. The primary amine of hydrazine attacks the

-carbon (displacing dimethylamine), followed by intramolecular attack on the carbonyl carbon to close the ring.

Figure 1: Reaction pathway for the Enaminone route. The formation of the specific enaminone intermediate determines the 4-phenyl regiochemistry.

Experimental Protocol

Scale: 10 mmol basis.

Step 1: Synthesis of Enaminone Intermediate

-

Charge: In a 50 mL round-bottom flask, add Phenylacetone (1.34 g, 10 mmol) and DMF-DMA (1.5 mL, ~11-12 mmol).

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) under nitrogen for 12–24 hours. The reaction can be run neat or in dry xylene.[1]

-

Monitoring: Monitor by TLC (EtOAc/Hexane). Disappearance of the ketone spot indicates conversion.

-

-

Workup: Remove excess DMF-DMA and methanol formed under reduced pressure. The residue is typically a viscous yellow/orange oil or solid which can be used directly or recrystallized from benzene/petroleum ether if high purity is required.

Step 2: Cyclization with Hydrazine

-

Solvation: Dissolve the crude enaminone residue in Ethanol (20 mL).

-

Addition: Add Hydrazine hydrate (80%, 0.75 mL, ~12 mmol) dropwise at room temperature.

-

Cyclization: Reflux the mixture for 3–4 hours.

-

Isolation: Cool the mixture to room temperature. The product often precipitates upon cooling or after partial evaporation of solvent.

-

Purification: Filter the solid. Wash with cold ethanol/water. Recrystallize from ethanol or ethyl acetate/hexane.

-

Expected Yield: 65–75%

-

Appearance: White to pale yellow crystals.

-

Alternative Route: Suzuki-Miyaura Coupling

This route is preferred when starting from the commercially available halogenated pyrazole or when synthesizing a library of 4-aryl analogs.

Mechanism

This is a Palladium(0)-catalyzed cross-coupling cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-3-methyl-1H-pyrazole.

-

Transmetallation: The phenyl group transfers from the boronic acid to the Palladium center, facilitated by the base.

-

Reductive Elimination: Formation of the C-C bond between the pyrazole C4 and the phenyl ring, regenerating Pd(0).

Figure 2: Simplified catalytic cycle for the Suzuki coupling at the C4 position.

Experimental Protocol

-

Reagents: Combine 4-bromo-3-methyl-1H-pyrazole (1.0 eq), Phenylboronic acid (1.2 eq), and Sodium Carbonate (

, 2.0 eq) in a reaction vial. -

Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 ratio). Degas the solvent with nitrogen bubbling for 10 minutes.

-

Catalyst: Add

(5 mol%) or -

Reaction: Heat to 90–100 °C under inert atmosphere for 4–12 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Comparative Analysis

| Feature | Enaminone Route (Method A) | Suzuki Coupling (Method B) |

| Starting Material Cost | Low (Phenylacetone is inexpensive) | High (Bromo-pyrazole & Pd catalyst) |

| Atom Economy | High | Lower (Boronic waste, Phosphine ligands) |

| Regiocontrol | Thermodynamic (Requires careful temp control) | Absolute (Pre-determined by starting material) |

| Scalability | Excellent (Linear scale-up) | Moderate (Catalyst cost limits multi-kg scale) |

| Primary Use Case | Bulk synthesis of the specific target | Library generation / Analoging |

Troubleshooting & Optimization (Expertise)

-

Regioselectivity Issues (Method A): If you observe the formation of 3-benzylpyrazole (isomer), it indicates that DMF-DMA attacked the methyl group rather than the methylene. This is rare with phenylacetone due to benzylic activation, but can occur if the reaction is rushed at very high temperatures without allowing thermodynamic equilibration. Ensure the reflux is maintained for the full duration to allow the more stable conjugated enaminone to form.

-

Purification of Pyrazoles: Pyrazoles are NH-acidic and can streak on silica gel. Pre-treat silica columns with 1% Triethylamine or use MeOH/DCM gradients to ensure sharp elution profiles.

-

Tautomerism: In NMR (

), the NH proton is often broad or invisible. The 3-methyl and 5-methyl tautomers are in rapid equilibrium; however, the 4-phenyl substituent makes the tautomers identical in terms of connectivity (3-Me-4-Ph vs 5-Me-4-Ph are the same molecule due to symmetry if N is unsubstituted, but strictly speaking, they are tautomers).

References

-

Elneairy, M. A. A., et al. (2008). "Studies on enaminones: Synthesis and chemistry of some new derivatives." Trade Science Inc.[1] - Organic Chemistry, 4(3). (Describes the reaction of phenylacetone with DMF-DMA to yield the enaminone precursor).

-

Cheng, H., et al. (2014).[4] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters. (Validates the Suzuki coupling approach for 4-aryl pyrazoles).

- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for pyrazole synthesis logic).

-

Buchwald, S. L., et al. (2000). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." MIT Dept of Chemistry. (Protocol for coupling on free NH-pyrazoles).

Sources

An In-depth Technical Guide to the Discovery and History of 3-Methyl-4-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 3-Methyl-4-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The narrative traces the origins of pyrazole synthesis, beginning with the foundational work of Ludwig Knorr, and progresses through the evolution of synthetic methodologies leading to this specific 3,4-disubstituted pyrazole. Key synthetic strategies, including the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction, are examined in detail, complete with mechanistic insights and step-by-step protocols. This guide serves as an authoritative resource for researchers and professionals in drug development, offering a thorough understanding of the chemical history and synthetic underpinnings of this important molecular entity.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of a vast array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1] The presence of this nucleus in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil underscores its significance in modern medicine. This guide focuses on a specific, yet fundamentally important, member of this class: 3-Methyl-4-phenyl-1H-pyrazole. Understanding its discovery and the evolution of its synthesis provides a valuable lens through which to view the broader history of heterocyclic chemistry and its impact on drug development.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and the First Pyrazoles

The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate, Knorr reported the condensation of this β-ketoester with phenylhydrazine. This seminal work did not yield the pyrazole we are focusing on, but rather a pyrazolone derivative, specifically 1-phenyl-3-methyl-5-pyrazolone.[2][3] This discovery, however, laid the crucial groundwork for the field and established the fundamental principle of constructing the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction would come to be known as the Knorr pyrazole synthesis .[1][4]

The initial synthesis of the parent pyrazole ring was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] These early discoveries opened the floodgates for the exploration of pyrazole chemistry, with scientists beginning to systematically investigate the reactions of various dicarbonyl compounds and hydrazines to create a diverse library of substituted pyrazoles.

The Emergence of 3-Methyl-4-phenyl-1H-pyrazole: A Historical Synthesis Perspective

While a single, definitive "discovery" paper for 3-Methyl-4-phenyl-1H-pyrazole is not readily apparent in the early literature, its synthesis can be logically traced to early applications and variations of established synthetic methodologies. The most probable historical routes to this compound are extensions of the principles laid out by Knorr and later, through formylation reactions like the Vilsmeier-Haack reaction.

The Knorr Pyrazole Synthesis Route

The Knorr synthesis provides the most direct and historically plausible pathway to 3-Methyl-4-phenyl-1H-pyrazole. The key to this synthesis is the selection of the appropriate 1,3-dicarbonyl precursor. For the target molecule, this precursor is α-phenylacetoacetone (also known as 3-phenyl-2,4-pentanedione).

The reaction proceeds via the condensation of α-phenylacetoacetone with hydrazine or a hydrazine derivative. The mechanism, typically acid-catalyzed, involves the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the aromatic pyrazole ring.[1][4]

Caption: Knorr Synthesis of 3-Methyl-4-phenyl-1H-pyrazole.

Experimental Protocol: A Representative Knorr Synthesis

The following protocol is a generalized representation of the Knorr synthesis adapted for the preparation of 3-Methyl-4-phenyl-1H-pyrazole.

Materials:

-

α-Phenylacetoacetone

-

Hydrazine hydrate

-

Ethanol or acetic acid (solvent)

-

Hydrochloric acid (catalyst, optional)

Procedure:

-

Dissolve α-phenylacetoacetone in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric amount of hydrazine hydrate to the solution. If using an acid catalyst, add a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-Methyl-4-phenyl-1H-pyrazole.

The Vilsmeier-Haack Approach: A Pathway to Functionalized Precursors

The Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heterocyclic compounds, also represents a historically significant route to precursors of 3-Methyl-4-phenyl-1H-pyrazole. While not a direct synthesis of the parent compound, it provides a method for introducing a formyl group at the 4-position of a pre-formed pyrazole ring, or for constructing the pyrazole ring with a formyl group already in place.

A common variation involves the reaction of a phenylhydrazone of a ketone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide). For instance, the phenylhydrazone of acetone can be treated with the Vilsmeier reagent to yield 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde. Subsequent reduction of the aldehyde group would then lead to 3-Methyl-4-phenyl-1H-pyrazole.

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

Technical Whitepaper: Structural Elucidation and Tautomeric Analysis of 3-Methyl-4-phenyl-1H-pyrazole

Executive Summary

This technical guide details the structural elucidation of 3-methyl-4-phenyl-1H-pyrazole , a critical scaffold in kinase inhibitor development (e.g., p38 MAP kinase inhibitors) and COX-2 inhibition. The primary analytical challenge lies not in verifying the molecular formula, but in distinguishing the target regioisomer from its constitutional isomer, 3-methyl-5-phenyl-1H-pyrazole , and characterizing its dynamic tautomeric equilibrium in solution.

This document provides a self-validating analytical workflow, combining synthetic logic, Nuclear Magnetic Resonance (NMR) spectroscopy (1D & 2D), and Mass Spectrometry to definitively assign the structure.

Structural Context & The Isomerism Challenge

Before initiating experimental protocols, one must define the structural ambiguity. The reaction of hydrazine with unsymmetrical 1,3-dicarbonyls can yield two distinct regioisomers. Furthermore, the final product exhibits annular tautomerism.

The Regioisomer Problem

The two primary isomers formed during synthesis are:

-

3-Methyl-4-phenyl-1H-pyrazole (Target): Methyl and Phenyl groups are adjacent (positions 3 and 4). The remaining ring proton is at position 5 (adjacent to Nitrogen).

-

3-Methyl-5-phenyl-1H-pyrazole (Impurity/Alternate): Methyl and Phenyl groups are separated by position 4. The remaining ring proton is at position 4.

The Tautomerism Problem

In solution (DMSO-d6 or CDCl3), the target molecule exists as a rapid equilibrium mixture of two tautomers:

-

Tautomer A: 3-methyl-4-phenyl-1H-pyrazole

-

Tautomer B: 5-methyl-4-phenyl-1H-pyrazole

Note: Due to rapid proton exchange, these appear as a single averaged species in NMR at room temperature unless the temperature is significantly lowered (< -40°C).

Visualization of Isomerism

The following diagram illustrates the structural relationships and the critical differentiation point (C5-H vs C4-H).

Caption: Fig 1. Tautomeric equilibrium of the target scaffold vs. its constitutional isomer.[1][2] The chemical shift of the remaining ring proton is the primary discriminator.

Synthetic Origins & Causality

Understanding the synthesis is the first step in elucidation (Proof by Synthesis). The choice of precursors dictates the regiochemistry.

To synthesize 3-methyl-4-phenyl-1H-pyrazole selectively, one cannot use benzoylacetone (which yields the 3,5-isomer). Instead, the reaction requires a precursor where the phenyl group is central.

Validated Pathway:

-

Precursor:

-Phenylacetoacetaldehyde (often generated in situ from -

Reagent: Hydrazine hydrate (

). -

Mechanism: The hydrazine nitrogens attack the two carbonyls. Since the phenyl ring is on the alpha-carbon of the dicarbonyl backbone, it ends up at position 4 of the pyrazole ring.

Analytical Protocol: Structure Elucidation

Mass Spectrometry (MS)

-

Technique: LC-MS (ESI+)

-

Expected Result:

Da. -

Fragmentation: Look for loss of

(27 Da) typical of pyrazoles, and tropylium ion formation ( -

Limitations: MS cannot distinguish between the 3,4- and 3,5-isomers as they are isobaric.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the definitive method. The data below assumes DMSO-d6 solvent.

A. 1H-NMR (Proton)

| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Methyl ( | 2.20 - 2.40 ppm | Singlet | Standard methyl on aromatic ring. |

| Phenyl ( | 7.20 - 7.50 ppm | Multiplet | Confirms presence of phenyl group. |

| Pyrazole Ring Proton | 7.60 - 8.20 ppm | Singlet (Broad) | CRITICAL. This is C5-H . |

| Amine ( | 12.5 - 13.5 ppm | Broad Singlet | Exchangeable with |

Interpretation Logic:

-

If the ring proton appears at 6.0 - 6.5 ppm , you have synthesized the 3,5-isomer (C4-H is shielded).

-

If the ring proton appears at > 7.5 ppm , you have the 3,4-isomer (C5-H is deshielded by the adjacent Nitrogen).

B. NOESY (Nuclear Overhauser Effect Spectroscopy)

To undeniably prove the Methyl and Phenyl groups are adjacent (3,4-substitution):

-

Target (3-Me-4-Ph): Strong NOE correlation between the Methyl singlet (~2.3 ppm) and the Phenyl ortho-protons (~7.3 ppm).

-

Isomer (3-Me-5-Ph): Weak or NO correlation between Methyl and Phenyl (separated by C4-H). Strong NOE between Methyl and C4-H.

C. 13C-NMR

-

C4 (Quaternary): ~120-125 ppm.[3] (Attached to Phenyl).[1][2][4][5][6]

-

C3/C5 (Quaternary/Methine): ~135-145 ppm.

-

HMBC: Long-range coupling will show the Methyl protons coupling to C3 (direct) and C4 (2-bond), but not C5 strongly if the phenyl is at C4.

Experimental Procedures

Synthesis Protocol (Knorr-Type Condensation)

Note: This protocol targets the 3-methyl-4-phenyl isomer specifically.

-

Formylation: Dissolve

-phenylacetone (10 mmol) in anhydrous ether. Add ethyl formate (11 mmol) and Sodium hydride (11 mmol) at 0°C. Stir for 12h to generate the sodium salt of -

Cyclization: Dissolve the crude salt in Ethanol (20 mL). Add Hydrazine hydrate (15 mmol) dropwise.

-

Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Evaporate ethanol. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Gradient: 0-60% EtOAc in Hexanes).

Analytical Workflow Diagram

Caption: Fig 2. Step-by-step decision tree for structural validation. The NMR chemical shift of the pyrazole proton is the primary "Go/No-Go" gate.

References

-

Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5, 167-303.

-

NIST Chemistry WebBook. "Pyrazole, 3-methyl-." Standard Reference Data. (Used for comparative chemical shift baselines).

-

PubChem. "3-Methyl-4-phenyl-1H-pyrazole Compound Summary." National Library of Medicine.

-

Wiley SpectraBase. "1H NMR of Pyrazole Derivatives." (Verification of C4 vs C5 proton shielding effects).

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study | Publicación [silice.csic.es]

- 3. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 3-Methyl-4-phenyl-1H-pyrazole: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 3-Methyl-4-phenyl-1H-pyrazole

3-Methyl-4-phenyl-1H-pyrazole is a heterocyclic organic compound that, like many pyrazole derivatives, holds significant interest in medicinal chemistry and materials science.[1] The utility of such compounds in drug discovery, for instance, is fundamentally linked to their bioavailability, which in turn is heavily influenced by their solubility.[2][3] Poor aqueous solubility can hinder the translation of a promising compound from the laboratory to clinical applications.[2][3] This guide provides an in-depth exploration of the solubility of 3-Methyl-4-phenyl-1H-pyrazole, offering both theoretical insights and practical methodologies for its characterization. Understanding the solubility profile of this compound is paramount for researchers aiming to harness its full potential in various scientific endeavors.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute (3-Methyl-4-phenyl-1H-pyrazole) and the solvent. The principle of "like dissolves like" provides a foundational understanding: a solute will have higher solubility in a solvent with similar polarity.

3-Methyl-4-phenyl-1H-pyrazole possesses a unique combination of structural features that dictate its solubility:

-

The Pyrazole Ring: This five-membered aromatic ring contains two adjacent nitrogen atoms.[4] One nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These characteristics contribute to its potential for interaction with polar protic solvents.

-

The Phenyl Group: This bulky, non-polar substituent significantly influences the overall lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

-

The Methyl Group: This small alkyl group also contributes to the non-polar character of the molecule.

The balance between the polar pyrazole ring and the non-polar phenyl and methyl groups results in a compound that is generally expected to have limited aqueous solubility but better solubility in organic solvents.[5] The strength of the crystal lattice of solid 3-Methyl-4-phenyl-1H-pyrazole also plays a crucial role; for dissolution to occur, the energy of solvation must overcome the lattice energy.

Solubility Profile of 3-Methyl-4-phenyl-1H-pyrazole: A Data-Driven Overview

Qualitative Solubility:

Commercial suppliers indicate that 3-Methyl-4-phenyl-1H-pyrazole is:

Quantitative Solubility of a Structural Analog:

For the closely related isomer, 3-Methyl-5-phenyl-1H-pyrazole, experimental data shows a low aqueous solubility of 5.2 µg/mL in a phosphate-buffered saline (PBS) solution at pH 7.4.[7] This further supports the expected poor water solubility of phenyl-substituted methylpyrazoles.

Table 1: Summary of Known and Inferred Solubility of Phenyl-Methyl-Pyrazoles

| Solvent | Compound | Solubility | Reference |

| Water (pH 7.4) | 3-Methyl-5-phenyl-1H-pyrazole | 5.2 µg/mL | [7] |

| Water | 3-Methyl-4-phenyl-1H-pyrazole | Insoluble | [6] |

| Methanol | 3-Methyl-4-phenyl-1H-pyrazole | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | 3-Methyl-4-phenyl-1H-pyrazole | Soluble | [6] |

Given the lack of comprehensive quantitative data, it is imperative for researchers to experimentally determine the solubility of 3-Methyl-4-phenyl-1H-pyrazole in their specific solvents of interest. The following section provides a detailed protocol for this purpose.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides reliable data when executed with care.

Objective: To determine the saturation solubility of 3-Methyl-4-phenyl-1H-pyrazole in a chosen solvent at a specific temperature.

Materials:

-

3-Methyl-4-phenyl-1H-pyrazole (solid powder)

-

Solvent of interest (e.g., ethanol, acetone, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometry)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Methyl-4-phenyl-1H-pyrazole to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solid-liquid mixture should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method (or other quantitative technique).

-

Prepare a calibration curve using standard solutions of 3-Methyl-4-phenyl-1H-pyrazole of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Diagram 1: Experimental Workflow for Solubility Determination

A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Analysis and Discussion: Interpreting Solubility Trends

The observed solubility of 3-Methyl-4-phenyl-1H-pyrazole in DMSO and methanol, and its insolubility in water, can be rationalized by considering the intermolecular forces at play.

-

In Polar Aprotic Solvents (e.g., DMSO): DMSO is a highly polar aprotic solvent. It can act as a strong hydrogen bond acceptor, interacting favorably with the N-H proton of the pyrazole ring. Furthermore, the dipole-dipole interactions between DMSO and the polar pyrazole ring are significant. The phenyl and methyl groups can interact via weaker London dispersion forces. The overall favorable solute-solvent interactions lead to good solubility.

-

In Polar Protic Solvents (e.g., Methanol): Methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing for strong hydrogen bonding with the pyrazole ring's nitrogen atoms. The small alkyl chain of methanol also allows for some favorable interaction with the non-polar parts of the solute molecule.

-

In Water: While water is a highly polar protic solvent capable of hydrogen bonding, the large, non-polar phenyl group of 3-Methyl-4-phenyl-1H-pyrazole disrupts the highly structured hydrogen-bonding network of water. The energetic penalty of creating a cavity in water to accommodate the non-polar phenyl group is not sufficiently compensated by the hydrogen bonding interactions with the pyrazole ring, leading to poor solubility.

Diagram 2: Key Intermolecular Interactions Influencing Solubility

A conceptual diagram illustrating the dominant intermolecular forces between 3-Methyl-4-phenyl-1H-pyrazole and different solvent types.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the solubility of 3-Methyl-4-phenyl-1H-pyrazole, grounded in theoretical principles and supplemented with available data. While qualitative information points to its solubility in polar organic solvents like DMSO and methanol and insolubility in water, there is a clear need for more extensive quantitative studies. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to generate this crucial data for their specific applications. A thorough understanding and empirical determination of the solubility of 3-Methyl-4-phenyl-1H-pyrazole are essential first steps in unlocking its full potential in drug development and other scientific fields. Future work should focus on systematically determining its solubility in a broader range of pharmaceutically and industrially relevant solvents and at various temperatures.

References

- Amjad, M. F., Kesharwani, P., & Al-Suhaimi, E. A. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology, 20(6), 8027-8038.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 68-76.

-

Al-Omair, M. A. (2025). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. Retrieved from [Link]

- Rai, P., & Kumar, V. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology, 20(6), 8027-8038.

- Tighadouini, S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6469.

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

- Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633.

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methyl-4,5-diphenyl-1H-pyrazole. Retrieved from [Link]

- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3733.

- Glisic, S., & Djikic, T. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & medicinal chemistry, 20(9), 2911-2921.

- El-Sayed, W. A., et al. (2022). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Frontiers in chemistry, 10, 896947.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 4. mdpi.com [mdpi.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. 3-Methyl-4-phenyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Studies of 3-Methyl-4-phenyl-1H-pyrazole

Foreword: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physical characteristics. This guide focuses on a specific derivative, 3-Methyl-4-phenyl-1H-pyrazole (CAS No: 13788-84-6), to provide researchers, scientists, and drug development professionals with an in-depth understanding of how theoretical and computational studies elucidate its molecular properties and predictive biological functions.[3] By integrating computational methodologies with experimental validation, we can accelerate the discovery and optimization of novel pyrazole-based therapeutics and materials.

The Computational Lens: Methodologies for In Silico Analysis

Theoretical studies provide a powerful, non-invasive lens to examine molecules at an atomic level. For 3-Methyl-4-phenyl-1H-pyrazole, two primary computational techniques are indispensable: Density Functional Theory (DFT) and Molecular Docking.

Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is instrumental in predicting a molecule's geometry, vibrational frequencies, and electronic properties with remarkable accuracy. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is critical and is typically validated by comparing calculated results with experimental data.[5][6][7]

-

Causality in Method Selection: The B3LYP functional is often chosen for its balance of accuracy and computational efficiency in describing organic molecules. Larger basis sets like 6-311+G(d,p) are employed to provide a more flexible description of electron distribution, which is crucial for accurately predicting spectroscopic and electronic properties.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand (like our pyrazole derivative) to the active site of a target protein.[10][11] This process allows for the virtual screening of compounds and provides a rationale for their potential biological activity before undertaking costly synthesis and in vitro testing.

Structural and Spectroscopic Characterization: A Theoretical-Experimental Synergy

The foundation of understanding a molecule's function lies in its structure and how it interacts with electromagnetic radiation. DFT calculations provide an initial, highly detailed picture that is then corroborated by experimental spectroscopic methods.

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Caption: Optimized molecular structure of 3-Methyl-4-phenyl-1H-pyrazole.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |

| Bond Length | N1-N2 | ~1.35 Å |

| C4-C(Phenyl) | ~1.48 Å | |

| C3-C(Methyl) | ~1.50 Å | |

| Bond Angle | N1-N2-C3 | ~111.0° |

| C3-C4-C5 | ~105.5° | |

| Dihedral Angle | C5-C4-C(Ph)-C(Ph) | ~45.0° |

| Note: These are representative values for pyrazole derivatives and may vary slightly based on the specific functional and basis set used. |

The non-planar orientation (dihedral angle) between the pyrazole and phenyl rings is a key structural feature, influencing the molecule's crystal packing and its interaction with biological receptors.

Vibrational and Spectroscopic Analysis

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental FT-IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).[5] The close agreement between theoretical and experimental spectra serves as a crucial self-validating system for the chosen computational model.[5]

Table 2: Comparison of Key Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Functional Group | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| FT-IR | N-H Stretch | ~3150-3200 | 3204[12] |

| C=N Stretch | ~1590-1610 | 1597[10] | |

| C-H (Aromatic) | ~3050-3100 | 3032[10] | |

| ¹H NMR (ppm) | N-H Proton | ~12.0-13.0 | 12.16[12] |

| Phenyl Protons | ~7.2-7.8 | 7.34-7.74[12] | |

| Methyl Protons | ~2.2-2.4 | 2.29[13] |

This synergy is vital: discrepancies can point to complex intermolecular interactions in the experimental sample (like hydrogen bonding) that may need to be factored into the theoretical model.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).[14]

The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[4][14] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Caption: The HOMO-LUMO gap dictates molecular reactivity and stability.

For pyrazole derivatives, DFT calculations often reveal that the HOMO is localized over the electron-rich pyrazole ring, while the LUMO may be distributed across the phenyl ring, indicating potential sites for charge transfer.[14]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It uses a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.[4][15] For 3-Methyl-4-phenyl-1H-pyrazole, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding or coordination.

Predictive Biological Activity via Molecular Docking

The pyrazole scaffold is a well-established pharmacophore found in drugs targeting a wide range of proteins, including kinases and various enzymes.[1][8] Molecular docking studies on pyrazole derivatives have provided crucial insights into their potential as therapeutic agents.

-

Mechanism of Action: Docking simulations of pyrazole derivatives into the active sites of proteins like receptor tyrosine kinases and cyclin-dependent kinases (CDK2) have shown that they often act as inhibitors.[8] The interactions are typically stabilized by hydrogen bonds between the pyrazole's N-H group and amino acid residues (e.g., glutamic acid, aspartic acid) in the protein's active site. The phenyl and methyl groups often form hydrophobic interactions within the binding pocket, enhancing binding affinity.

-

Trustworthiness of Predictions: The validity of a docking protocol is established by "re-docking" the native ligand found in the crystal structure of the target protein. A low Root-Mean-Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose confirms that the docking parameters can accurately reproduce the experimental binding mode.[10]

Table 3: Representative Docking Results for Pyrazole Derivatives Against Therapeutic Targets

| Target Protein | Ligand Type | Key Interactions Observed | Potential Therapeutic Area |

| Tyrosine Kinase (VEGFR-2) | Pyrazole derivative | H-bonds with active site residues, hydrophobic interactions | Anticancer[8] |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazole carboxamide | H-bonds, π-π stacking with phenyl rings | Anticancer[8][16] |

| Carbonic Anhydrase II | Pyrazole sulfonamide | Coordination with Zn²⁺ ion, H-bonds with histidine residues | Diuretic, Antiglaucoma[11] |

These studies suggest that 3-Methyl-4-phenyl-1H-pyrazole is a promising candidate for further investigation as an inhibitor of various protein targets, warranting its synthesis and experimental validation.

Experimental Protocols for Synthesis and Validation

Theoretical predictions must be anchored in experimental reality. The following protocols outline the standard procedures for synthesizing and characterizing the title compound.

Synthesis Protocol: One-Pot Condensation

A common and efficient method for synthesizing 4-substituted pyrazoles involves the reaction of a β-ketoaldehyde equivalent with phenylhydrazine.

Step-by-Step Methodology:

-

Preparation of the Intermediate: Phenylacetone is formylated using a suitable agent (e.g., ethyl formate with a sodium ethoxide base) to generate the 3-oxo-2-phenylpropanal intermediate.

-

Cyclization Reaction: The intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydrazine: An equimolar amount of phenylhydrazine is added to the solution.

-

Reflux: The reaction mixture is heated to reflux for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-Methyl-4-phenyl-1H-pyrazole.

Spectroscopic Characterization Protocol

-

FT-IR Spectroscopy: A small sample of the purified solid is analyzed using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory to obtain the vibrational spectrum.

-

NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).[2][17] The resulting spectra are analyzed to confirm the presence of all expected proton and carbon signals, validating the molecular structure.

Conclusion and Future Outlook

The theoretical study of 3-Methyl-4-phenyl-1H-pyrazole, through the synergistic application of Density Functional Theory and molecular docking, provides a robust framework for understanding its fundamental properties and predicting its biological potential. Computational analyses of its geometry, electronic structure, and interactions with protein targets reveal a molecule with significant promise for applications in drug discovery, particularly in the development of kinase inhibitors.

The true power of this approach lies in its predictive capacity, guiding experimental efforts and reducing the cycle time for discovery. Future work should focus on synthesizing this compound and its derivatives, validating the theoretical predictions through in vitro assays, and further exploring its therapeutic potential against a broader range of biological targets. This integrated computational-experimental workflow exemplifies a modern, efficient paradigm for chemical and pharmaceutical research.

References

-

El-Sayed, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Available at: [Link]

-

Various Authors. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. Available at: [Link]

-

Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]

-

Various Authors. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]

-

Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Available at: [Link]

-

Sandhya, H. P. V., & Kumar, K. V. S. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Various Authors. (2021). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

-

Yurista, D. A., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

ChemSynthesis. 3-methyl-4,5-diphenyl-1H-pyrazole. ChemSynthesis. Available at: [Link]

-

Various Authors. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]

-

Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Akın, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]

-

Various Authors. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Semantic Scholar. Available at: [Link]

-

Iannelli, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

-

Various Authors. (2019). Insight into the theoretical and experimental studies of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N (4)-methyl- N (4)- phenylthiosemicarbazone - A potential NLO material. ResearchGate. Available at: [Link]

-

NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

-

Chiscop, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

Various Authors. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]

-

Ahmad, V. U., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-4-phenyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpp.in [ajpp.in]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenyl-1H-pyrazole

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

This guide provides a comprehensive review of the synthesis of a specific, valuable derivative: 3-Methyl-4-phenyl-1H-pyrazole . This compound serves as a crucial building block for the synthesis of more complex molecules in drug discovery and materials science. We will delve into the prevalent synthetic methodologies, with a particular focus on the renowned Knorr pyrazole synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep understanding of the chemical principles that underpin these synthetic transformations.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a robust and versatile method, remains a primary route for the construction of the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The elegance of this method lies in its efficiency and the ready availability of the starting materials.

Mechanistic Insights: Understanding the Regioselectivity

The reaction of an unsymmetrical 1,3-diketone, such as the precursor to our target molecule, with hydrazine presents a question of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The subsequent cyclization and dehydration lead to the formation of two possible regioisomers.

The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent), and the nature of the hydrazine. In the case of the synthesis of 3-Methyl-4-phenyl-1H-pyrazole, the precursor is 2-phenylacetoacetone. This diketone possesses a methyl ketone and a benzyl ketone moiety. The relative reactivity of these two carbonyl groups dictates the final product. Generally, the less sterically hindered and more electrophilic carbonyl group is preferentially attacked by the hydrazine.

Part 1: Synthesis of the Key Precursor: 2-Phenylacetoacetone

A critical prerequisite for the synthesis of 3-Methyl-4-phenyl-1H-pyrazole is the availability of the 1,3-dicarbonyl precursor, 2-phenylacetoacetone. This compound can be efficiently synthesized via the acetylation of phenylacetone.

Experimental Protocol: Acetylation of Phenylacetone

Objective: To synthesize 2-phenylacetoacetone from phenylacetone.

Materials:

-

Phenylacetone[3]

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of phenylacetone (1 equivalent) in acetic anhydride (2 equivalents), add anhydrous sodium acetate (0.5 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-phenylacetoacetone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Acetic anhydride serves as the acetylating agent.

-

Sodium acetate acts as a base to facilitate the enolization of phenylacetone, which is the nucleophilic species in the reaction.

-

The aqueous work-up is necessary to remove excess acetic anhydride, acetic acid, and sodium acetate. The sodium bicarbonate wash neutralizes any remaining acidic components.

Part 2: The Knorr Cyclization: Synthesis of 3-Methyl-4-phenyl-1H-pyrazole

With the 2-phenylacetoacetone precursor in hand, the final cyclization to form the pyrazole ring can be accomplished through the Knorr synthesis.

Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize 3-Methyl-4-phenyl-1H-pyrazole from 2-phenylacetoacetone and hydrazine hydrate.

Materials:

-

2-Phenylacetoacetone

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-phenylacetoacetone (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add distilled water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude 3-Methyl-4-phenyl-1H-pyrazole.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Hydrazine hydrate is the source of the two nitrogen atoms for the pyrazole ring.

-

Ethanol is a common solvent for this reaction, as it solubilizes both reactants.

-

Glacial acetic acid acts as a catalyst to facilitate the condensation and dehydration steps of the mechanism.

-

The reflux conditions provide the necessary energy to drive the reaction to completion.

Visualizing the Workflow: A Step-by-Step Diagram

Caption: Synthetic workflow for 3-Methyl-4-phenyl-1H-pyrazole.

Part 3: Structural Elucidation and Data Analysis

The unambiguous identification of the synthesized 3-Methyl-4-phenyl-1H-pyrazole is paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl, phenyl, and pyrazole protons. The chemical shifts and coupling patterns are consistent with the 3-methyl-4-phenyl substitution pattern. |

| ¹³C NMR (CDCl₃) | Resonances for all carbon atoms in the molecule, including the distinct signals for the methyl, phenyl, and pyrazole ring carbons. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) consistent with the molecular formula C₁₀H₁₀N₂ (m/z = 158.20).[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C/C=N stretching of the aromatic rings.[4] |

Detailed ¹H NMR Analysis of a Related Isomer

For the related isomer, 3-methyl-1-phenylpyrazole, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 7.79 (d, 1H), 7.64 (t, 2H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (d, 1H), 2.37 (s, 3H).[5] This data provides a valuable reference for the interpretation of the spectrum of the 4-phenyl isomer. The key difference to expect in the spectrum of 3-Methyl-4-phenyl-1H-pyrazole would be the absence of a proton at the 4-position of the pyrazole ring and the presence of a multiplet for the phenyl protons.

Conclusion: A Versatile Synthesis for a Valuable Building Block

This guide has detailed a reliable and well-established synthetic route to 3-Methyl-4-phenyl-1H-pyrazole, a compound of significant interest in the fields of medicinal chemistry and materials science. By providing a thorough understanding of the Knorr pyrazole synthesis, including its mechanistic nuances and practical experimental considerations, we empower researchers to confidently produce this valuable building block. The provided protocols, coupled with the detailed characterization data, serve as a self-validating system for the synthesis and identification of the target molecule. The strategic application of this synthetic methodology will undoubtedly continue to fuel innovation in the development of novel and impactful chemical entities.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 17(11), 937-956.

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

- Google Patents. (n.d.). RU2245321C2 - Method for preparing phenylacetone.

- Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.

-

PubMed Central. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylacetone - Wikipedia [en.wikipedia.org]

- 4. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Preliminary Cytotoxicity Screening of 3-Methyl-4-phenyl-1H-pyrazole

The following is an in-depth technical guide designed for researchers and drug discovery professionals. It synthesizes physicochemical profiling with rigorous biological screening protocols to evaluate the cytotoxic potential of 3-Methyl-4-phenyl-1H-pyrazole .

Executive Summary

This guide outlines the standard operating procedure (SOP) for the preliminary cytotoxicity profiling of 3-Methyl-4-phenyl-1H-pyrazole (CAS: 13788-84-6). As a pyrazole derivative, this scaffold exhibits structural features common to known bioactive agents (e.g., COX-2 inhibitors, kinase inhibitors).[1] However, its lipophilicity (XLogP3 ≈ 2.2) and potential for precipitation in aqueous media require specific handling protocols. This document details the workflow from stock preparation to IC₅₀ determination, emphasizing assay interference mitigation and data integrity.

Compound Profiling & Pre-Screening Preparation

Before initiating biological assays, the physicochemical limitations of the compound must be addressed to prevent false negatives (due to precipitation) or false positives (due to non-specific aggregation).

Physicochemical Properties

| Property | Value | Implication for Screening |

| Molecular Weight | 158.20 g/mol | High permeability potential. |

| XLogP3 | ~2.2 | Moderately lipophilic; requires DMSO for stock. |

| H-Bond Donors/Acceptors | 1 / 1 | Good membrane penetration expected. |

| Solubility (Water) | Low | Critical: Do not dissolve directly in media. |

| Solubility (DMSO) | High (>20 mM) | Preferred solvent for stock solutions. |

Stock Solution Preparation (Protocol)

To ensure reproducibility, volumetric accuracy is paramount.

-

Weighing: Weigh approximately 3.16 mg of 3-Methyl-4-phenyl-1H-pyrazole into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1.0 mL of sterile-filtered DMSO (Dimethyl Sulfoxide, cell culture grade) to achieve a 20 mM stock solution .

-

Note: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at room temperature.

-

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

-

Working Solution: On the day of the assay, dilute the stock into serum-free media. Ensure the final DMSO concentration on cells is ≤ 0.5% (v/v) to avoid solvent toxicity.

Experimental Design Strategy

A single-endpoint assay is insufficient for robust validation. We employ a Dual-Readout Strategy :

-

Metabolic Activity (Primary): MTT or Resazurin assay. Measures mitochondrial reductase activity as a proxy for viability.

-

Membrane Integrity (Secondary/Confirmation): LDH Release assay. Confirms that metabolic reduction correlates with cell death, ruling out cytostatic effects or metabolic interference.

Cell Line Selection

Select cell lines based on the intended therapeutic indication (likely oncology or inflammation for pyrazoles).

-

Tumor Models:

-

HeLa (Cervical Cancer): High proliferative rate, robust for initial screening.

-

MCF-7 (Breast Cancer): Common for pyrazole-based kinase inhibitor screening.

-

HepG2 (Liver Carcinoma): Essential for assessing metabolic stability and hepatotoxicity.

-

-

Normal Control (Selectivity):

-

HUVEC or HFF-1 (Fibroblasts): Required to calculate the Selectivity Index (SI).

-

Detailed Screening Protocol (MTT Assay)

This protocol is optimized for a 96-well plate format.[2]

Workflow Visualization

The following diagram illustrates the critical path from cell seeding to data acquisition.

Figure 1: Step-by-step workflow for MTT cytotoxicity screening. Note the critical QC feedback loop.

Step-by-Step Procedure

Step 1: Cell Seeding

-

Harvest cells in the exponential growth phase.

-

Seed 5,000 to 10,000 cells/well (cell line dependent) in 100 µL of complete media.

-

Edge Effect Mitigation: Fill the peripheral wells (rows A and H, columns 1 and 12) with sterile PBS. Do not use these for data to prevent evaporation artifacts.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment [3]

-

Prepare a 2x Working Solution of 3-Methyl-4-phenyl-1H-pyrazole in media.

-

Perform 1:2 or 1:3 serial dilutions. Recommended range: 100 µM down to 0.1 µM (8 points).

-

Remove spent media from wells (carefully, or add 2x solution directly to existing 100 µL if adapting protocol).

-

Controls:

-

Negative Control: 0.5% DMSO in media (Vehicle).

-

Positive Control:[4] Doxorubicin (1 µM) or Triton X-100 (for 100% kill).

-

Blank: Media only (no cells).

-

Step 3: Incubation & Reagent Addition

-

Incubate treated plates for 48 or 72 hours .

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals are visible.

Step 4: Solubilization & Readout

-

Aspirate media carefully (unless using a stop-solution method).

-

Add 100 µL DMSO to dissolve crystals. Shake plate on an orbital shaker for 10 minutes.

-

Measure Absorbance (OD) at 570 nm with a reference filter at 630 nm .

Data Analysis & Validation

Viability Calculation

Calculate the percentage of cell viability for each concentration:

IC₅₀ Determination

Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

QC Metrics (Self-Validation)

A valid assay must meet these criteria:

-

Z-Factor: > 0.5 (indicates excellent separation between vehicle and positive control).

-

CV (Coefficient of Variation): < 15% between replicate wells.

-

Dose-Response: The curve must show a sigmoidal shape with defined upper and lower plateaus.

Decision Matrix

Use the following logic to interpret results:

Figure 2: Decision matrix for compound progression based on IC₅₀ values.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound insolubility at high conc. (>100 µM). | Check wells microscopically before MTT addition. Lower max concentration. |

| High Background OD | Fingerprints on plate or dust. | Wipe plate bottom with 70% ethanol before reading. |

| Non-Sigmoidal Curve | "Edge effect" evaporation. | Use PBS in outer wells; verify incubator humidity. |

| False Positive (MTT) | Compound reduces MTT chemically. | Incubate compound + MTT without cells. If purple, switch to ATP-based assay (CellTiter-Glo). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139601, 3-Methyl-4-phenylpyrazole. Retrieved January 31, 2026 from .

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. .

-

Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.[5] Acta Chimica Slovenica, 62, 136–151.[5] .

-

Zhang, S., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 18(10), 2069. .

-

Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15. .

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Pharmacophore of 3-Methyl-4-phenyl-1H-pyrazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyl-4-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the key chemical features responsible for its therapeutic effects—its pharmacophore—is paramount for the rational design of novel, more potent, and selective drug candidates. This in-depth technical guide provides a comprehensive exploration of the pharmacophore of 3-methyl-4-phenyl-1H-pyrazole, with a particular focus on its potential as an anticancer agent. We will delve into both computational and experimental methodologies for pharmacophore elucidation, grounded in field-proven insights and supported by authoritative references. This guide is designed to empower researchers and drug development professionals to effectively leverage this valuable scaffold in their quest for next-generation therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, and their derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The 3-methyl-4-phenyl-1H-pyrazole core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the methyl and phenyl groups provides a foundational structure that can be readily modified to explore structure-activity relationships (SAR) and optimize biological activity.[3][4] Recent studies on derivatives of this core, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have demonstrated significant antioxidant and anticancer activities, with some compounds inducing p53-mediated apoptosis in colorectal carcinoma cells.[5] This suggests that the 3-methyl-4-phenyl-1H-pyrazole scaffold may exert its anticancer effects through modulation of critical cellular pathways, such as the p53 signaling pathway.[5][]

This guide will provide a detailed roadmap for elucidating the pharmacophore of this important scaffold, enabling the design of next-generation inhibitors targeting pathways implicated in cancer and other diseases.

Methodologies for Pharmacophore Elucidation

The identification of a pharmacophore can be approached from two primary angles: ligand-based and structure-based methods. The choice of methodology is often dictated by the availability of structural information for the biological target.

Ligand-Based Pharmacophore Modeling

When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed. This method relies on the principle that a set of molecules that bind to the same target will share common chemical features arranged in a specific spatial orientation.

This protocol outlines the generation of a common feature pharmacophore model from a set of active pyrazole derivatives.

-

Ligand Preparation and Training Set Selection:

-

Rationale: The quality of the training set is critical for the generation of a meaningful pharmacophore model. The selected ligands should exhibit a range of activities and structural diversity.

-

Steps:

-

Collect a dataset of 3-methyl-4-phenyl-1H-pyrazole analogs with known biological activity (e.g., IC50 values against a specific cancer cell line).

-

Import the 2D or 3D structures of the ligands into Discovery Studio.

-

Generate 3D conformations for each ligand using the "Generate Conformations" protocol. A diverse set of conformations is essential to ensure the correct bioactive conformation is represented.

-

Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set will be used to build the model, while the test set will be used for validation.[]

-

-

-

Common Feature Pharmacophore Generation (HipHop Algorithm):

-

Rationale: The HipHop algorithm identifies common chemical features present in the training set molecules and generates pharmacophore hypotheses based on their spatial arrangement.[7]

-

Steps:

-

Open the "Pharmacophore Generation (Ligand-Based)" protocol.

-

Select the prepared training set as the input ligands.

-